

An In-depth Technical Guide to the Physical Properties of HCFC-123a

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2-Dichloro-1,1,2-trifluoroethane*

Cat. No.: *B1204223*

[Get Quote](#)

Introduction

1,2-Dichloro-1,1,2-trifluoroethane, also known as HCFC-123a or R-123a, is a hydrochlorofluorocarbon (HCFC) that has been of interest as a component in refrigerant mixtures and as an impurity in its more common isomer, HCFC-123.^[1] As with all refrigerants, a thorough understanding of its physical properties is crucial for equipment design, performance evaluation, and safety considerations. This technical guide provides a comprehensive overview of the core physical properties of HCFC-123a, details the experimental methodologies used for their determination, and presents logical workflows for these experimental processes.

Core Physical Properties of HCFC-123a

The fundamental physical characteristics of HCFC-123a are summarized in the table below. These values are essential for thermodynamic modeling and engineering calculations in refrigeration and air-conditioning applications.

Property	Value	Units
Molecular Weight	152.93	g/mol
Boiling Point	29.5	°C
Melting Point	-78.0	°C
Critical Temperature	188.5	°C
Vapor Pressure	82.7	kPa at 25 °C
Liquid Density	1.50	g/cm ³ at 25 °C
Refractive Index (nD)	1.327	

Experimental Protocols for Determination of Physical Properties

The accurate determination of the physical properties of refrigerants like HCFC-123a relies on a suite of well-established experimental techniques. While specific detailed protocols for every property of HCFC-123a are not always published in full, the following sections describe the general methodologies employed for these measurements.

1. Boiling Point and Vapor Pressure Determination: The Static Method

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Vapor pressure itself is a critical property that describes a liquid's tendency to evaporate. The static method is a common and accurate technique for measuring the vapor pressure of a liquid at various temperatures.

- **Apparatus:** A constant-volume cell made of a material compatible with the refrigerant is immersed in a thermostated bath for precise temperature control. A pressure transducer and a calibrated platinum resistance thermometer are used to measure the pressure and temperature of the sample, respectively.
- **Procedure:**
 - A purified sample of the refrigerant is introduced into the evacuated constant-volume cell.

- The cell is submerged in the thermostated bath, and the temperature is precisely controlled.
- At thermal equilibrium, the pressure of the vapor in the cell is recorded.
- This process is repeated at various temperatures to obtain a vapor pressure curve.
- The normal boiling point is the temperature at which the vapor pressure equals 101.325 kPa.

2. Critical Temperature and Pressure Determination

The critical point is the temperature and pressure at which the liquid and gas phases of a substance become indistinguishable. These properties are crucial for understanding the behavior of refrigerants in high-pressure and high-temperature regions of the refrigeration cycle.

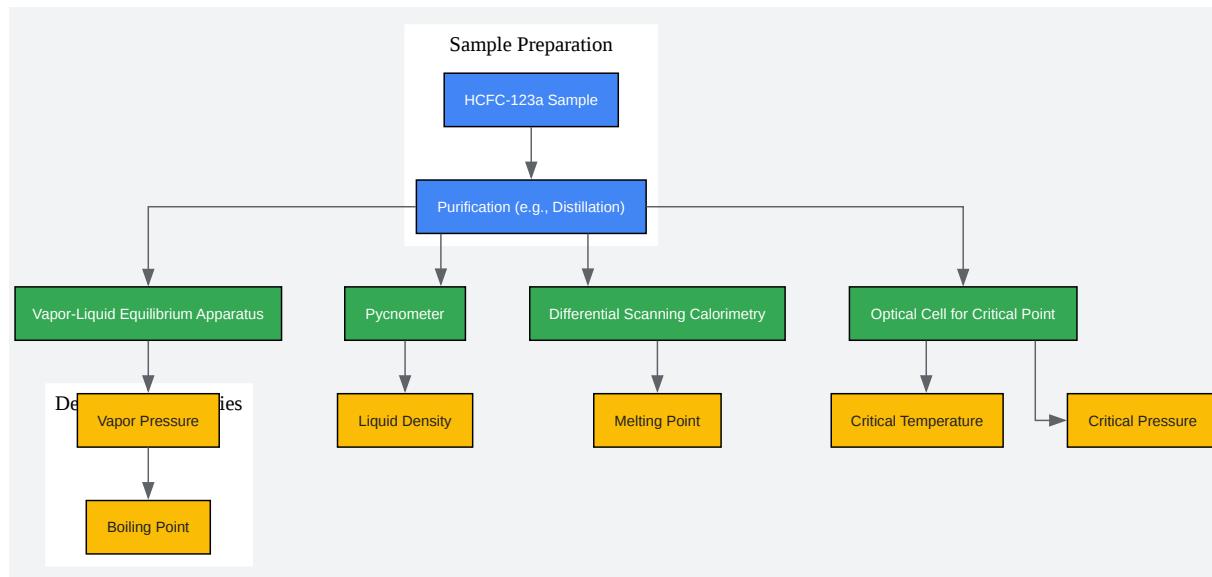
- Methodology: The critical temperature and pressure can be determined by observing the disappearance and reappearance of the vapor-liquid meniscus.
- Procedure:
 - A small amount of the liquid refrigerant is sealed in a high-pressure optical cell.
 - The cell is slowly heated, and the point at which the meniscus between the liquid and vapor phases disappears is recorded as the critical temperature.
 - The pressure at this point is the critical pressure.

3. Liquid Density Measurement: The Pycnometer Method

The density of the liquid refrigerant is essential for calculating mass flow rates and system charge. A pycnometer, a flask with a precisely known volume, is commonly used for accurate density measurements.

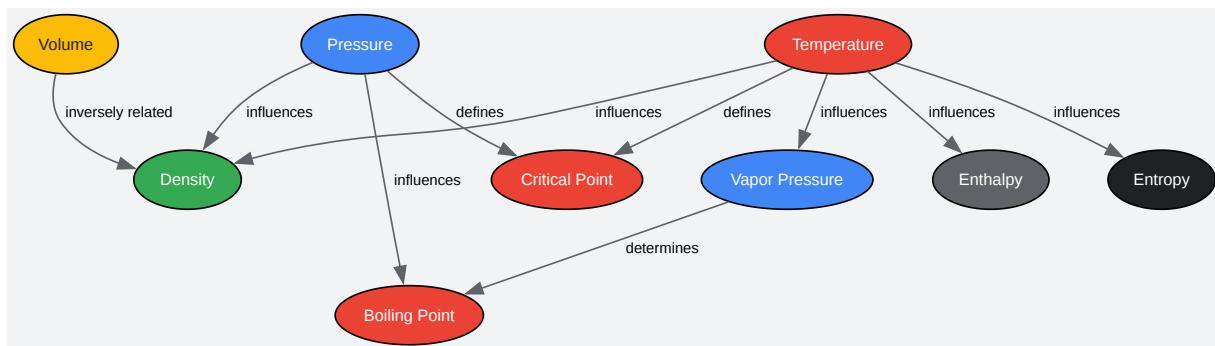
- Apparatus: A glass pycnometer with a ground-glass stopper containing a capillary tube, and an analytical balance.

- Procedure:
 - The mass of the clean, dry, and empty pycnometer is accurately measured.
 - The pycnometer is filled with the liquid refrigerant, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is forced out through the capillary.
 - The filled pycnometer is brought to a constant temperature in a water bath.
 - The exterior of the pycnometer is carefully dried, and its mass is measured.
 - The mass of the refrigerant is determined by subtracting the mass of the empty pycnometer.
 - The density is calculated by dividing the mass of the refrigerant by the known volume of the pycnometer.


4. Speed of Sound Measurements for Thermodynamic Property Derivation

Advanced techniques involve measuring the speed of sound in the gaseous refrigerant to derive various thermodynamic properties, including the ideal gas heat capacity and virial coefficients.[2][3][4][5]

- Apparatus: A gas-filled spherical cavity with acoustic transducers.
- Methodology: The speed of sound is determined by measuring the frequencies of the radial acoustic resonances within the cavity.[3][5]
- Data Analysis: From the speed of sound measurements at different temperatures and pressures, the perfect-gas heat capacity, and the second and third acoustic virial coefficients can be calculated. These can then be used to estimate the density virial coefficients, which are crucial for developing accurate equations of state.[2][3][4][5] Goodwin and Moldover have reported such measurements for HCFC-123a.[2][4]


Visualizations

The following diagrams illustrate the experimental workflow for determining key physical properties and the logical relationships between them.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining physical properties of HCFC-123a.

[Click to download full resolution via product page](#)

Caption: Logical relationships between key physical properties of a substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dichloro-1,1,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. scilit.com [scilit.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of HCFC-123a]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204223#physical-properties-of-hcfc-123a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com